molecular formula C7H2Cl2F3NO2S B14037418 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene

Cat. No.: B14037418
M. Wt: 292.06 g/mol
InChI Key: PTYHVIHEIVHGCE-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S It is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene typically involves the introduction of the trifluoromethylthio group to a dichloronitrobenzene precursor. One common method includes the reaction of 1,3-dichloro-2-nitrobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, making the compound a subject of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene
  • 1,3-Dichloro-4-nitro-2-(trifluoromethylthio)benzene

Uniqueness

1,3-Dichloro-4-trifluoromethylthio-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-2-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(16-7(10,11)12)5(9)6(3)13(14)15/h1-2H

InChI Key

PTYHVIHEIVHGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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